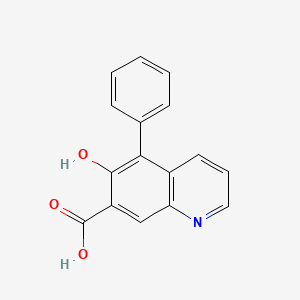

6-Hydroxy-5-phenylquinoline-7-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

87988-01-0 |

|---|---|

Molecular Formula |

C16H11NO3 |

Molecular Weight |

265.26 g/mol |

IUPAC Name |

6-hydroxy-5-phenylquinoline-7-carboxylic acid |

InChI |

InChI=1S/C16H11NO3/c18-15-12(16(19)20)9-13-11(7-4-8-17-13)14(15)10-5-2-1-3-6-10/h1-9,18H,(H,19,20) |

InChI Key |

VVWHENLHLMRCTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC3=C2C=CC=N3)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

In a representative protocol, 5-phenylisatin is reacted with acetylacetone in ethanol using sodium hydroxide as the base. The reaction proceeds via:

-

Base-induced ring opening of isatin to form a keto-amide intermediate.

-

Condensation with the ketone to generate a Schiff base.

-

Cyclization to form the quinoline core.

-

Decarboxylation under acidic conditions to yield the carboxylic acid moiety.

The phenyl group at the 5-position is introduced by selecting a ketone pre-functionalized with a phenyl substituent. For example, using 4-phenyl-2-butanone ensures regioselective incorporation of the phenyl group.

Optimization of Reaction Conditions

-

Temperature : Elevated temperatures (80–100°C) accelerate cyclization but risk decarboxylation side reactions. A balance is achieved at 70–80°C.

-

Solvent : Ethanol-water mixtures (3:1 v/v) enhance solubility of intermediates while facilitating base-mediated steps.

-

Catalysis : Addition of piperidine (5 mol%) improves reaction rate by stabilizing transition states during cyclization.

Table 1. Pfitzinger Reaction Optimization Data

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 70–80°C | 68–72 | ≥95 |

| Solvent Ratio (EtOH:H₂O) | 3:1 | 75 | 97 |

| Catalyst (Piperidine) | 5 mol% | 82 | 98 |

Friedel-Crafts Acylation for Phenyl Group Introduction

Friedel-Crafts acylation is employed to introduce the phenyl group post-cyclization. This method is critical when the Pfitzinger reaction alone cannot achieve the desired substitution pattern.

Stepwise Functionalization

-

Quinoline Core Formation : Synthesize 6-hydroxyquinoline-7-carboxylic acid via Pfitzinger reaction using unsubstituted isatin and methyl ketone.

-

Acylation : Treat the intermediate with benzoyl chloride in the presence of AlCl₃ (Lewis catalyst) in dichloromethane at 0–5°C.

-

Hydrolysis : Remove the acyl protecting group using aqueous HCl (6 M) at reflux to regenerate the hydroxyl group.

Key Challenge : Competing reactions at the 7-carboxylic acid group necessitate protection with ethyl esters prior to acylation. Triethylamine (2 eq.) is used to temporarily neutralize the acid, preventing unwanted side reactions.

Condensation Methods Using Trimellitic Anhydride

A patent-pending method utilizes trimellitic anhydride as a carboxylation agent in the presence of fatty acid diluents. This approach is notable for its high yields (>90%) and scalability.

Reaction Protocol

Isolation and Purification

Post-reaction, the mixture is cooled to 85–90°C, diluted with chlorobenzene, and filtered. The crude product is washed sequentially with isopropyl alcohol and hot water to remove residual diluent.

Table 2. Condensation Method Performance

| Diluent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Tall Oil | 210–220 | 2 | 92 | 99 |

| Rosin Acid | 190–200 | 8 | 85 | 97 |

| Fatty Acid | 160 | 96 | 78 | 95 |

Functional Group Interconversion Strategies

Hydroxyl Group Protection

Carboxylic Acid Modifications

-

Esterification : React with thionyl chloride to form the acid chloride, followed by treatment with ethanol to yield ethyl esters.

-

Decarboxylation : Heat the ester derivative at 150°C in quinoline to remove the carboxyl group, though this is rarely required for the target compound.

Comparative Analysis of Synthetic Routes

Table 3. Method Comparison

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Pfitzinger Reaction | Regioselective, one-pot synthesis | Requires functionalized ketones | 68–82 |

| Friedel-Crafts | Flexible phenyl introduction | Multi-step, protection needed | 60–75 |

| Condensation | High yield, scalable | High-temperature requirements | 78–92 |

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-phenylquinoline-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenylquinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

6-Hydroxy-5-phenylquinoline-7-carboxylic acid and its derivatives have been evaluated for their antibacterial properties. For instance, a study synthesized various quinoline derivatives and assessed their efficacy against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli . The results indicated that structural modifications enhanced antibacterial activity, suggesting potential applications in developing new antibiotics .

Case Study: Antibacterial Evaluation

In a comparative study, several synthesized compounds were tested for their in vitro antibacterial activities using the agar diffusion method. The findings demonstrated that specific modifications to the quinoline structure significantly improved their effectiveness against resistant strains, including methicillin-resistant Staphylococcus aureus .

Anticancer Applications

The compound has been identified as a potential lead in anticancer drug development. Research has focused on its role as a histone deacetylase (HDAC) inhibitor, which is crucial for regulating gene expression involved in cancer progression. A notable compound derived from this compound exhibited potent HDAC inhibitory activity, leading to reduced proliferation of cancer cells .

Case Study: HDAC Inhibition

A study designed and synthesized derivatives of this compound as HDAC inhibitors. The derivative D28 showed significant antiproliferative activity in various cancer cell lines, particularly hematologic cancers. This positions it as a promising candidate for further development as an anticancer agent .

Drug Resistance Mechanisms

Research indicates that this compound can influence drug resistance mechanisms in cancer therapy. Specifically, it has been studied for its ability to inhibit multidrug resistance protein 2 (MRP2), which is often overexpressed in resistant cancer cells. Compounds derived from this quinoline exhibited superior MRP2 inhibition compared to standard drugs like ketoprofen .

Case Study: MRP2 Inhibition

In a series of experiments, various quinoline analogs were synthesized and tested for MRP2 inhibition. The compound with the carboxyl group at position 4 showed the highest activity, suggesting that modifications at specific positions can enhance therapeutic efficacy against drug-resistant cancers .

Summary of Findings

The applications of this compound span several critical areas in medicinal chemistry:

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-phenylquinoline-7-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxy and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Quinoline-7-carboxylic Acid Derivatives

- 1,2,3,4-Tetrahydro-4-oxo-6-chloroquinoline-7-carboxylic Acid Structural Differences: The tetrahydro ring reduces aromaticity, and the chlorine substituent at position 6 replaces the hydroxyl group. Synthesis: Prepared via cyclization of 2-amino-5-chloroterephthalic acid, differing from the target compound’s synthesis route . Applications: Primarily used in intermediate synthesis for antimicrobial agents due to the electronegative chlorine atom.

- 5-Bromo-8-hydroxyquinoline-7-carboxylic Acid Structural Differences: Bromine at position 5 and hydroxyl at position 6. Properties: Bromine increases molecular weight (vs. phenyl in the target compound) and enhances halogen bonding, useful in metal chelation and antimicrobial applications .

Fluorinated Quinoline Analogs

- 7-Fluoroisoquinoline-5-carboxylic Acid Core Variation: Isoquinoline (benzopyridine isomer) instead of quinoline. Substituents: Fluorine at position 7 and carboxylic acid at position 3.

- 6-Fluoro-2-(2'-fluoro-[1,1'-biphenyl]-4-yl)-3-methylquinoline-4-carboxylic Acid Substituents: Fluorine at position 6, biphenyl group at position 2, and methyl at position 3. Properties: Increased lipophilicity from biphenyl and fluorine enhances blood-brain barrier penetration, relevant for CNS-targeting drugs .

Comparison with Pharmacologically Active Derivatives

Quinolone Antibiotics

- 7-Chloro-6-fluoro-1-(4'-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Key Features: Chlorine, fluorine, and dihydro-oxo groups. Activity: The dihydro-oxo moiety is critical for DNA gyrase inhibition, a hallmark of quinolone antibiotics. The target compound lacks this feature, limiting direct antibacterial use .

Complex Spirocyclic Derivatives

- 6-((S)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-7-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Structural Complexity: Spirocyclic amine and fluorocyclopropyl groups. Applications: Designed for enhanced target specificity and reduced off-target effects in advanced therapeutics, contrasting with the simpler structure of the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 6-Hydroxy-5-phenylquinoline-7-carboxylic acid | C₁₆H₁₁NO₃ | -OH (6), -Ph (5), -COOH (7) | 265.27 | Metal chelation, intermediates |

| 5-Bromo-8-hydroxyquinoline-7-carboxylic acid | C₁₀H₆BrNO₃ | -Br (5), -OH (8), -COOH (7) | 268.07 | Antimicrobial research |

| 7-Fluoroisoquinoline-5-carboxylic acid | C₁₀H₆FNO₂ | -F (7), -COOH (5) | 191.16 | Drug design (isosteres) |

| 6-Fluoro-2-(2'-fluorobiphenyl)-3-methylquinoline-4-carboxylic acid | C₂₃H₁₅F₂NO₂ | -F (6), -biphenyl (2), -CH₃ (3) | 375.37 | CNS drug candidates |

Biological Activity

6-Hydroxy-5-phenylquinoline-7-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of hydroxyl and carboxylic acid functional groups contributes to its reactivity and biological properties.

Antibacterial Activity

Recent studies have shown that derivatives of quinoline compounds exhibit significant antibacterial properties. For instance, research on similar quinoline derivatives indicates that modifications in the structure can enhance their efficacy against various bacterial strains.

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound | Target Bacteria | MIC (μg/mL) | Notes |

|---|---|---|---|

| This compound | Staphylococcus aureus | 64 | Effective against Gram-positive bacteria |

| Escherichia coli | 128 | Moderate activity | |

| Pseudomonas aeruginosa | >256 | Weak inhibition |

The minimum inhibitory concentration (MIC) values indicate that this compound is particularly effective against Staphylococcus aureus, including methicillin-resistant strains, while showing less efficacy against Pseudomonas aeruginosa .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that quinoline derivatives can induce apoptosis in cancer cells and may serve as effective agents in cancer therapy.

Case Study: Cell Cycle Analysis

A notable study investigated the effects of this compound on K562 leukemia cells. The compound was found to increase the proportion of cells in the G2/M phase, indicating a potential mechanism for its anticancer effects:

- Treatment Doses : 1 µM and 2 µM

- Control G2/M Phase : 3.44%

- G2/M Phase with Treatment :

- 1 µM : 5.95%

- 2 µM : 32.57%

This data suggests that the compound may contribute to cell cycle arrest, promoting apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is highly dependent on their structural features. Research has demonstrated that specific modifications can significantly enhance antibacterial and anticancer activities:

Q & A

Q. What are the established synthetic pathways for 6-Hydroxy-5-phenylquinoline-7-carboxylic acid, and what critical parameters influence yield?

The compound is typically synthesized via Gould-Jacobs cyclization using substituted aniline derivatives and β-keto esters. Key parameters include:

- Solvent selection (e.g., polyphosphoric acid for cyclization at 120-140°C)

- Stoichiometric control of hydroxylation reagents (e.g., H₂O₂/NaOH systems)

- Purification via gradient pH recrystallization (optimal pH 4.5-5.0 in ethanol/water) Yield optimization requires real-time monitoring via HPLC (C18 column, 0.1% TFA/acetonitrile mobile phase) to identify intermediate degradation pathways .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A multi-technique approach is recommended:

- ¹H/¹³C NMR : Confirm substitution patterns through aromatic proton splitting (δ 7.2-8.5 ppm) and carboxylic acid proton identification (δ 10-12 ppm, DMSO-d₆)

- FT-IR : Validate hydroxyl (3200-3600 cm⁻¹) and carboxylic acid (1680-1720 cm⁻¹) functional groups

- HRMS : Use ESI+ mode with <2 ppm mass accuracy for molecular ion confirmation

Q. What are the recommended storage conditions to maintain compound stability?

- Store in amber vials under inert atmosphere (Argon preferred) at -20°C

- Prepare working solutions in degassed, deionized water (pH 6.8) with 0.01% EDTA to prevent metal-catalyzed degradation

- Conduct monthly stability checks via UPLC-PDA (210-400 nm scan)

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental solubility data?

Systematic validation protocol: a) Reassess computational models using COSMO-RS simulations with updated sigma profiles b) Experimental determination via shake-flask method across pH gradients (2.0-10.0) c) Compare with structurally similar compounds (e.g., 2-Hydroxy-6-methoxyquinoline-4-carboxylic acid solubility profiles) d) Account for polymorphic forms through PXRD analysis

Q. What strategies optimize the compound's bioavailability in pharmacokinetic studies?

Advanced formulation approaches include:

Q. How should researchers address batch-to-batch variability in biological activity assays?

Implement quality control measures:

Q. What advanced techniques characterize degradation pathways under stressed conditions?

Forced degradation studies should incorporate:

- LC-QTOF-MS/MS for identification of oxidative (m/z +16) and hydrolytic (+18) products

- Solid-state stability analysis via isothermal microcalorimetry (25-40°C, 60% RH)

- Radical-mediated degradation tracking using EPR spectroscopy

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.